Acetamide, N-(5-acetylamino-2-methoxybenzyl)-2-(1H-benzoimidazol-2-ylsulfanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzodiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-BENZOIMIDAZOL-2-YLSULFANYL)-ACETIC ACID: Similar structure but lacks the acetamide group.
2-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]BENZONITRILE: Contains a benzonitrile group instead of the acetamide group.
Uniqueness
2-(1H-13-BENZODIAZOL-2-YLSULFANYL)-N-[(5-ACETAMIDO-2-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzodiazole ring and an acetamide group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(5-acetamido-2-methoxyphenyl)methyl]-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-12(24)21-14-7-8-17(26-2)13(9-14)10-20-18(25)11-27-19-22-15-5-3-4-6-16(15)23-19/h3-9H,10-11H2,1-2H3,(H,20,25)(H,21,24)(H,22,23) |
InChI Key |
KQDZWUHLQZNKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)CNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.